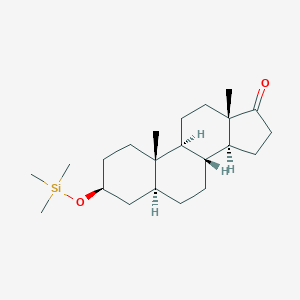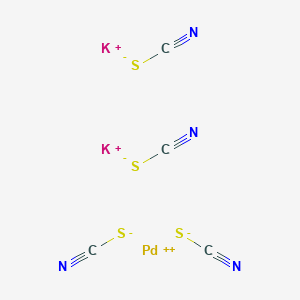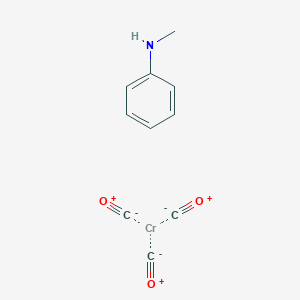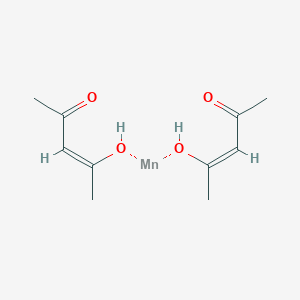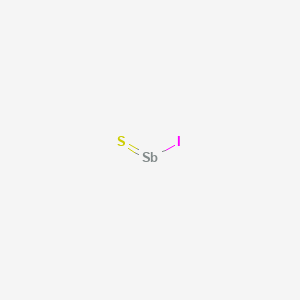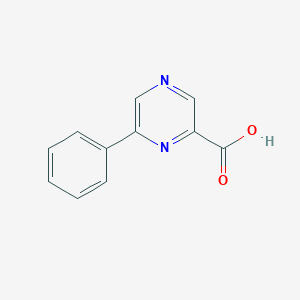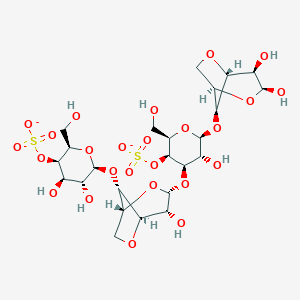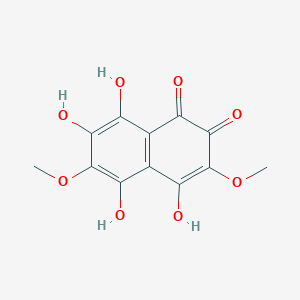
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione, commonly known as tetracyclines, is a class of antibiotics that are widely used in scientific research applications. Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. Tetracyclines have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool in the study of bacterial physiology and biochemistry.
Mechanism Of Action
Tetracyclines work by binding to the bacterial ribosome, which is responsible for protein synthesis. By binding to the ribosome, tetracyclines can prevent the synthesis of new proteins, which can inhibit bacterial growth and replication.
Biochemical And Physiological Effects
Tetracyclines have a number of biochemical and physiological effects on bacteria. They can inhibit protein synthesis, interfere with the transport of amino acids into the cell, and disrupt the integrity of the bacterial cell membrane. These effects can lead to a decrease in bacterial growth and replication, and can ultimately result in bacterial death.
Advantages And Limitations For Lab Experiments
Tetracyclines have several advantages for use in lab experiments. They have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them a valuable tool for studying bacterial physiology and biochemistry. They are also relatively easy to use and can be administered in a variety of ways, including in agar plates, liquid media, and animal models.
However, there are also some limitations to the use of tetracyclines in lab experiments. They can be toxic to some cell types, and their effectiveness can be reduced by the presence of other compounds in the environment. Additionally, tetracyclines can be expensive and may not be readily available in all labs.
Future Directions
There are many potential future directions for research on tetracyclines. One area of interest is the development of new tetracycline derivatives that have improved activity against specific bacterial strains. Another area of interest is the use of tetracyclines in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria. Additionally, there is ongoing research into the mechanisms of tetracycline resistance in bacteria, which could lead to the development of new strategies for combating antibiotic resistance.
Synthesis Methods
Tetracyclines are synthesized by a process that involves the reaction of a naphthoquinone derivative with a primary amine. The most commonly used naphthoquinone derivative is 1,4-dihydroxy-2-naphthoic acid, and the primary amine is usually a derivative of glycine. The reaction is typically carried out in a solvent such as methanol or ethanol, and the resulting product is purified by chromatography.
Scientific Research Applications
Tetracyclines are widely used in scientific research applications due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They are commonly used as selective agents in bacterial genetics, as they can inhibit the growth of bacteria that do not contain the appropriate genetic marker. Tetracyclines are also used to study bacterial physiology and biochemistry, as they can affect protein synthesis and other cellular processes.
properties
CAS RN |
14090-99-4 |
|---|---|
Product Name |
4,5,7,8-Tetrahydroxy-3,6-dimethoxynaphthalene-1,2-dione |
Molecular Formula |
C12H10O8 |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2,5,7,8-tetrahydroxy-3,6-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O8/c1-19-11-7(15)4-3(5(13)9(11)17)6(14)10(18)12(20-2)8(4)16/h13,15,17-18H,1-2H3 |
InChI Key |
GEJRWTBKCSBTLW-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)OC)O)O |
Canonical SMILES |
COC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




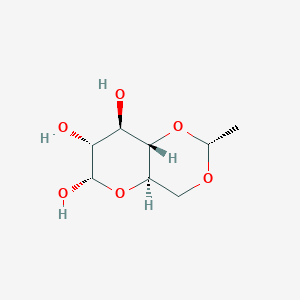
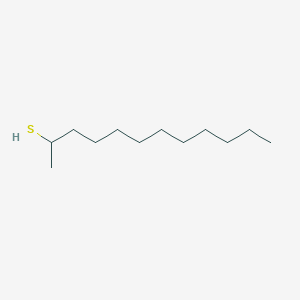
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


